

Technical Guide: Physicochemical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

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Compound of Interest

Compound Name: 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B569574

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This document provides a detailed overview of the core physicochemical properties of the fluorinated aromatic intermediate, **2-Bromo-1-(difluoromethoxy)-3-fluorobenzene**. The introduction of fluorine-containing moieties, such as the difluoromethoxy group, into aromatic systems is a critical strategy in modern medicinal chemistry and materials science. These modifications can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like this valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.^[1]

Molecular Identity and Structure

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is a substituted benzene ring featuring three distinct functional groups. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the fluoro and difluoromethoxy groups impart unique electronic and steric properties.^[1]

Identifier	Value
IUPAC Name	2-bromo-1-(difluoromethoxy)-3-fluorobenzene
Molecular Formula	C7H4BrF3O
Molecular Weight	241.01 g/mol [2]
CAS Number	1239492-22-8 [2]
PubChem CID	58553359 [2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C7H4BrF3O	LabSolutions [2]
Molecular Weight	241.01	LabSolutions [2]
InChI Key	InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H	LabSolutions [2]

Note: Experimental data for properties such as boiling point, melting point, and solubility are not widely published and are often predicted in available sources.

Methodologies for Property Determination

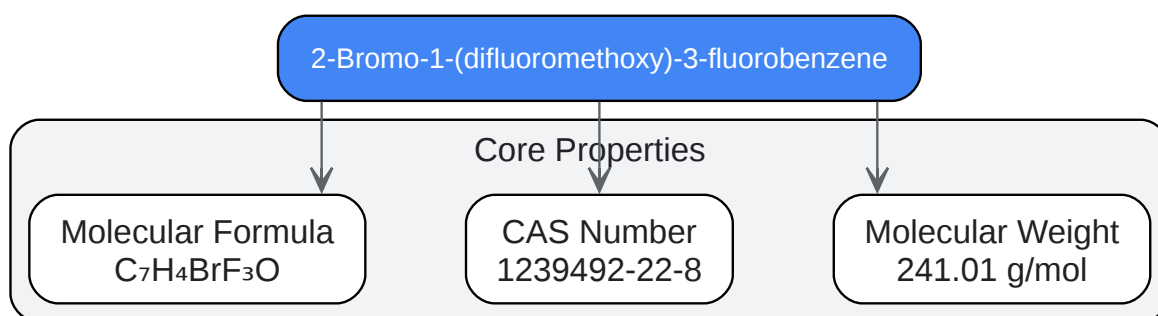
Molecular Weight Calculation: The molecular weight (MW) is determined from the molecular formula (C₇H₄BrF₃O) using the standard atomic weights of the constituent elements.

- Formula: $MW = (7 \times AW_C) + (4 \times AW_H) + (1 \times AW_{Br}) + (3 \times AW_F) + (1 \times AW_O)$
- Protocol:
 - Identify the number of atoms for each element in the molecular formula.

- Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
 - Carbon (C): ~12.011 u
 - Hydrogen (H): ~1.008 u
 - Bromine (Br): ~79.904 u
 - Fluorine (F): ~18.998 u
 - Oxygen (O): ~15.999 u
- Multiply the atom count for each element by its atomic weight.
- Sum the results to obtain the final molecular weight.
- $(7 \times 12.011) + (4 \times 1.008) + (1 \times 79.904) + (3 \times 18.998) + (1 \times 15.999) = 241.006 \text{ g/mol}$.
This calculated value is consistent with the published molecular weight of 241.01.[2]

Visualization of Molecular Properties

The following diagram illustrates the key identifiers and the calculated molecular weight of the compound, providing a logical summary of its core data.



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Caption: Core identifiers and molecular weight of the target compound.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. labsolu.ca [labsolu.ca]
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